(R)-3-Methyl-pentanoic acid
Overview
Description
(R)-3-Methyl-pentanoic acid is a branched-chain fatty acid that belongs to the group of volatile organic compounds. It is commonly found in various natural sources, including cheese, milk, and other dairy products. This acid has gained significant attention in the scientific community due to its potential applications in various fields, including food science, medicine, and agriculture.
Scientific Research Applications
Fragrance and Plasticizer Production : Methyl valerate, a methyl ester of pentanoic acid, is used as a fragrance in beauty care, soap, and laundry detergents. It can also serve as a kind of plasticizer (Chen, Chung, & Lee, 2016).
Pharmacological Applications : The compound (E)-5-[[[(3-pyridinyl)[3-(trifluoromethyl)phenyl]-methylene]amino]oxy] pentanoic acid has been studied for its ability to inhibit thromboxane A2 synthetase and block thromboxane A2/prostaglandin endoperoxide receptors, showing potential in treating various cardiovascular conditions (Clerck et al., 1989).
Lipoic Acid Metabolism in Pathogens : Lipoic acid, a derivative of pentanoic acid, plays a role in the metabolism of bacterial, fungal, and protozoan pathogens, affecting their virulence and adaptation to niche environments (Spalding & Prigge, 2010).
Herbicidal Activity : Certain derivatives of pentanoic acid have been studied for their herbicidal activity, with specific stereoisomers showing increased effectiveness (Brown, 1990).
Electrochemical Properties : N‑benzoyl derivatives of isoleucine, including compounds related to 3-methyl pentanoic acid, have been explored for their potential in improving the electrochemical properties of conductive polymer films, with applications in energy storage materials (Kowsari et al., 2018).
Cytoprotective Efficacy : Lipoic acid analogs, based on the structure of pentanoic acid, have been synthesized and evaluated for their antioxidant and cytoprotective properties, particularly for use in cardiac ischemia-reperfusion injury models (Kates et al., 2014).
Synthetic Applications in Natural Product Synthesis : (R)-3-Methyl-pentanoic acid derivatives have been used in the synthesis of natural products and pheromones, showcasing their utility in synthetic organic chemistry (Rao et al., 1987).
Biorefinery and Sustainable Chemistry : Research has been conducted on converting γ-valerolactone, a chemical related to pentanoic acid, into pentanoic acid using sustainable and eco-friendly methods, highlighting the role of this compound in green chemistry (Al‐Naji et al., 2020).
Biofuel Production : Studies on engineered microorganisms have explored the synthesis of pentanol isomers, including 3-methyl-1-butanol, from amino acid substrates, indicating potential applications of these compounds in biofuel production (Cann & Liao, 2009).
Enantioselective Synthesis and Chiral Studies : Research on the synthesis and applications of optically pure 3-hydroxybutanoic acid and its homologues, closely related to pentanoic acid, has contributed to the field of chiral chemistry and pharmaceuticals (Kikukawa et al., 1987).
properties
IUPAC Name |
(3R)-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDLTISMCAULB-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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